molecular formula C20H12N4O7S3 B2777662 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877643-33-9

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2777662
CAS No.: 877643-33-9
M. Wt: 516.52
InChI Key: KEASWMIEEXOQNI-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a structurally complex molecule featuring:

  • A 4H-pyran core with a ketone group at position 4.
  • A 1,3,4-thiadiazole ring linked via a thioether bridge to the pyran moiety.
  • A thiophene-2-carboxamide substituent on the thiadiazole ring.
  • A 4-nitrobenzoate ester at position 3 of the pyran ring.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O7S3/c25-14-8-13(10-33-20-23-22-19(34-20)21-17(26)16-2-1-7-32-16)30-9-15(14)31-18(27)11-3-5-12(6-4-11)24(28)29/h1-9H,10H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEASWMIEEXOQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process, integrating various organic reactions. It often starts with the formation of the 4H-pyran-3-yl framework, which is then functionalized with the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Key reagents like thiophene-2-carboxylic acid, thionyl chloride, and thiocarbamide are used in successive steps to construct the thiophene and thiadiazole moieties. The final stages involve coupling with the 4-nitrobenzoate through esterification, under mild acidic conditions, to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound can be produced through a similar multi-step synthetic process but with optimized reaction conditions to ensure higher yields and cost-efficiency. Process intensification techniques such as continuous flow chemistry and advanced purification methods are employed to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, primarily at the thiol groups, forming disulfides or sulfonates.

  • Reduction: : The nitro group can be reduced to an amino group using reagents like hydrogen with a palladium catalyst.

  • Substitution: : The compound's aromatic rings can participate in electrophilic aromatic substitution, introducing various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium hypochlorite.

  • Reducing Agents: : Sodium borohydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogens, nitronium ions.

Major Products

Depending on the reaction conditions and reagents, the major products can vary. For instance, reduction of the nitro group yields a corresponding aniline derivative, while oxidation of the thiol group can produce sulfonic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain thiadiazole-based compounds displayed MIC values comparable to established antibiotics against Staphylococcus aureus and Candida albicans .

Antioxidant Potential
The compound's structure suggests potential antioxidant properties. Similar compounds have been evaluated for their ability to scavenge free radicals in vitro. For example, the antioxidant activity was quantified using DPPH and ABTS assays, revealing that some derivatives exhibited IC50 values on par with standard antioxidants like ascorbic acid .

Agricultural Applications

Pesticidal Properties
Compounds containing thiophene and thiadiazole rings have been investigated for their pesticidal activities. They have shown efficacy as fungicides and insecticides. A notable study highlighted the synthesis of thiadiazole derivatives that effectively inhibited fungal growth in crops, suggesting a potential application in agricultural pest management .

Materials Science Applications

Polymer Chemistry
The incorporation of such organic compounds into polymer matrices has been explored for enhancing material properties. The functional groups present in this compound can facilitate interactions with polymers, improving mechanical strength and thermal stability.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties of thiadiazole derivatives.
    • Methodology: Synthesis of various derivatives followed by testing against multiple bacterial strains.
    • Findings: Several compounds demonstrated significant antibacterial activity with MIC values lower than traditional antibiotics .
  • Pesticide Development Research
    • Objective: To develop new fungicides based on thiophene derivatives.
    • Methodology: Screening of synthesized compounds for antifungal activity.
    • Findings: Identified several candidates that effectively inhibited fungal pathogens in agricultural settings .

Mechanism of Action

The biological activity of this compound is primarily through its interaction with cellular proteins and enzymes. The thiophene and thiadiazole moieties can form stable complexes with various biological targets, inhibiting their function. This mechanism is crucial in its potential use as an antimicrobial or anti-inflammatory agent, disrupting the normal function of microbial enzymes or modulating inflammatory pathways.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Thiophene-2-Carboxamide Derivatives
  • Target Compound: Integrates thiophene-2-carboxamide into a 1,3,4-thiadiazole ring.
  • Compound 9b (): Features a thiophene-2-carboxamide with a thiazole-linked hydrazino group. Lacks the pyran core but shares the carboxamide-thiophene motif, which may confer similar hydrogen-bonding capabilities .
  • Example 62 () : Contains a 5-methylthiophen-2-yl group attached to a pyrazolo[3,4-d]pyrimidine system. The thiophene moiety here is simpler but highlights the prevalence of thiophene derivatives in bioactive molecules .
Heterocyclic Cores
  • Target Compound: Combines pyran and thiadiazole rings. The 4H-pyran-4-one system is analogous to chromones (e.g., Example 62 in ), which are known for antioxidant and anti-inflammatory properties .
  • Compound 7b (): Uses a thieno-triazepine core, a fused heterocycle with a seven-membered ring. This contrasts with the target’s smaller, more rigid thiadiazole and pyran rings, which may enhance metabolic stability .
  • Ethyl 5-(4-chlorophenyl)... () : Based on a thiazolo[3,2-a]pyrimidine scaffold. The chlorophenyl and methoxycarbonyl groups differ from the target’s nitrobenzoate but demonstrate how electron-withdrawing substituents modulate electronic properties .

Physical and Spectral Properties

Melting Points and Stability
Compound Melting Point (°C) Key Functional Groups Reference
Target Compound Not Reported 4-nitrobenzoate, thiadiazole, pyran
7b () 160–162 NH, C=O, C=N, C-S-C
7c () 180–182 NH, C=O, C=N, C-S-C (dimethoxy)
Example 62 () 227–230 Chromen-4-one, fluorophenyl
  • The higher melting point of Example 62 (227–230°C) compared to 7b/c suggests increased crystallinity due to rigid chromone and fluorinated aryl groups . The target’s nitrobenzoate may similarly enhance thermal stability.
Spectroscopic Data
  • IR Spectroscopy: Compounds 7b and 7c () show NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-S-C (~650 cm⁻¹) stretches . The target compound’s nitro group would introduce strong NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : Example 62 () has a molecular ion peak at m/z 560.2 (M+1), while 9b () shows M⁺ at m/z 1.90% intensity. The target’s molecular weight is likely higher due to the nitrobenzoate and thiadiazole groups.

Hypothetical Bioactivity Insights

  • Thiadiazole-Pyran Systems : Similar to chromones (Example 62), the target may exhibit kinase inhibition or antimicrobial activity .
  • Nitrobenzoate Esters: Known for prodrug functionalities (e.g., antibacterial agents), this group could enhance membrane permeability .

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a complex heterocyclic organic molecule with potential pharmacological properties. Its intricate structure incorporates various functional groups, including thiophene, thiadiazole, pyran, and nitrobenzoate, which suggest significant biological activity. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C20H18N4O5S2C_{20}H_{18}N_4O_5S_2 with a molecular weight of approximately 478.51 g/mol. The structure features multiple ring systems and functional groups that contribute to its reactivity and biological interactions.

Component Description
Molecular Formula C20H18N4O5S2C_{20}H_{18}N_4O_5S_2
Molecular Weight 478.51 g/mol
Functional Groups Thiophene, Thiadiazole, Pyran, Nitrobenzoate

Anticholinesterase Activity

Research has indicated that derivatives containing the thiadiazole nucleus exhibit significant anticholinesterase activity. A study found that certain synthesized compounds demonstrated superior inhibitory effects compared to donepezil (IC50 = 0.6 ± 0.05 µM), a standard treatment for Alzheimer's disease. Notably, some derivatives reached potency in the nanomolar range, indicating promising potential as anti-Alzheimer agents .

Antiviral Properties

The compound's structural features may also confer antiviral properties. Heterocyclic compounds similar to this one have been studied for their ability to inhibit viral replication. For instance, certain derivatives exhibited high efficacy against viruses such as HSV-1 in vitro, suggesting that modifications in the thiadiazole or pyran structures could enhance antiviral activity .

Cardiovascular Effects

Another area of interest is the compound's interaction with the apelin/APJ system, which plays a crucial role in cardiovascular homeostasis. A related compound was identified as a potent antagonist of the APJ receptor, demonstrating selectivity over other GPCRs. This highlights the potential for similar compounds to influence cardiovascular functions and treat related disorders .

Case Studies and Research Findings

  • Anticholinesterase Inhibition Study
    • Objective : Evaluate the anticholinesterase activity of synthesized thiadiazole derivatives.
    • Findings : Some compounds exhibited IC50 values lower than those of donepezil, indicating strong potential for Alzheimer's treatment.
    • : The incorporation of thiadiazole moieties enhances biological activity against acetylcholinesterase .
  • Antiviral Efficacy Assessment
    • Objective : Test antiviral properties against HSV-1.
    • Findings : Compounds showed up to 91% inhibition at specific concentrations with low cytotoxicity.
    • : Structural modifications can significantly impact antiviral efficacy .
  • Cardiovascular Pharmacology
    • Objective : Investigate the role of related compounds in cardiovascular health.
    • Findings : Identified as selective antagonists for APJ receptors with implications for treating cardiovascular diseases.
    • : Potential therapeutic applications in managing heart-related conditions .

Q & A

Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the thiadiazole-thiophene carboxamide core via coupling reactions under controlled pH and temperature .
  • Step 2 : Introduction of the pyran-4-one ring through cyclization, requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
  • Step 3 : Esterification with 4-nitrobenzoate using coupling agents (e.g., DCC/DMAP) . Intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for confirming purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, detecting impurities >1% .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (±5 ppm) .
  • HPLC-PDA : Assesses purity (>95%) and detects residual solvents .

Q. How can solubility challenges be addressed during bioactivity assays?

  • Use co-solvents like DMSO (≤1% v/v) for initial stock solutions .
  • For aqueous assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance dispersion .

Advanced Research Questions

Q. How can synthesis yields be optimized for the thiadiazole-pyran coupling step?

  • Parameter Optimization :
  • Temperature : 60–80°C minimizes side-product formation .
  • Catalyst : Use Cu(I) iodide (5 mol%) to accelerate coupling .
  • Solvent : Anhydrous THF or DMF improves reaction efficiency .
    • Workup : Purify intermediates via flash chromatography (hexane:EtOAc gradient) to isolate high-purity products .

Q. What strategies resolve contradictions in reported bioactivity data across analogs?

  • Dose-Response Validation : Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer activity) .
  • Control for Degradation : Monitor compound stability in assay media via LC-MS to rule out false negatives .

Q. How are structure-activity relationships (SAR) analyzed for substituent effects?

  • Substituent Variation : Compare bioactivity of analogs with:
  • 4-nitrobenzoate (electron-withdrawing) vs. 3-methoxybenzoate (electron-donating) .
  • Thiophene vs. phenyl groups in the carboxamide moiety .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

Q. How to address spectral data inconsistencies during structural elucidation?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Dynamic NMR : Analyze temperature-dependent shifts for rotameric equilibria in thiadiazole-thioether linkages .

Q. What experimental designs mitigate limitations in bioassay reproducibility?

  • Blinded Studies : Randomize sample processing to reduce operator bias .
  • Matrix Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .

Q. How is stability assessed under varying storage and assay conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS Stability Screening : Monitor degradation products over 72 hours in PBS or cell culture media .

Q. What approaches identify biological targets for this compound?

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from lysates .
  • Phage Display : Screen peptide libraries to map interaction motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.